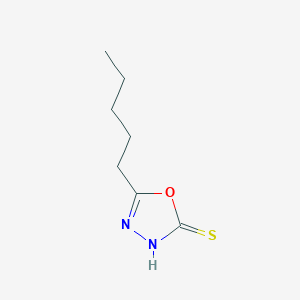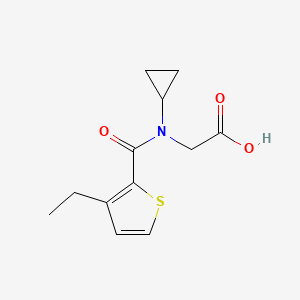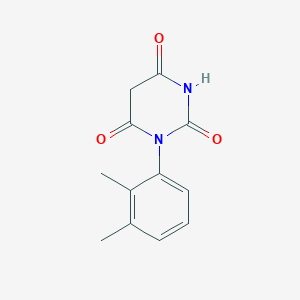
3,3'-(phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) is a complex organic compound belonging to the class of biscoumarins. Biscoumarins are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising bioactivities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) typically involves the condensation of 4-hydroxycoumarin with benzaldehyde derivatives under acidic or basic conditions. One common method employs a biocatalyst, such as CAL-B (lipase), to facilitate the reaction at room temperature, resulting in high yields and environmentally friendly conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification techniques is crucial to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals due to its unique structural features and reactivity.
Mecanismo De Acción
The mechanism of action of 3,3’-(phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
3,3’-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): This compound has shown potent anticancer activity by inhibiting lung cancer cell proliferation and migration.
2,2’-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Known for its unique structural features and potential biological activities.
3,3’-methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): Utilized in various industrial applications due to its stability and reactivity.
Uniqueness
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) stands out due to its thiochromenone core, which imparts unique reactivity and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C25H16O4S2 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
2-hydroxy-3-[(2-hydroxy-4-oxothiochromen-3-yl)-phenylmethyl]thiochromen-4-one |
InChI |
InChI=1S/C25H16O4S2/c26-22-15-10-4-6-12-17(15)30-24(28)20(22)19(14-8-2-1-3-9-14)21-23(27)16-11-5-7-13-18(16)31-25(21)29/h1-13,19,28-29H |
Clave InChI |
ZWLPVHFFVSQBJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(SC3=CC=CC=C3C2=O)O)C4=C(SC5=CC=CC=C5C4=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


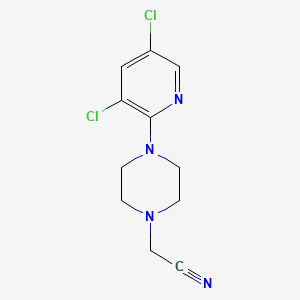
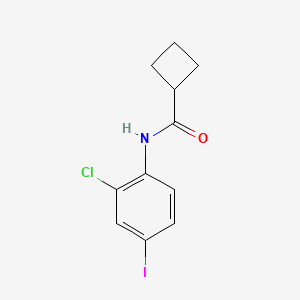
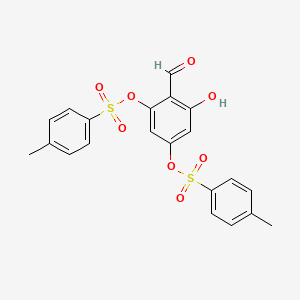
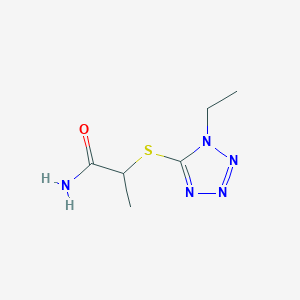
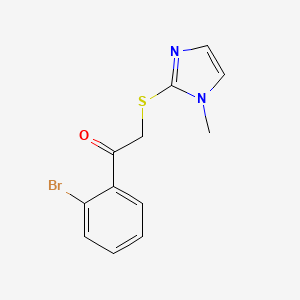
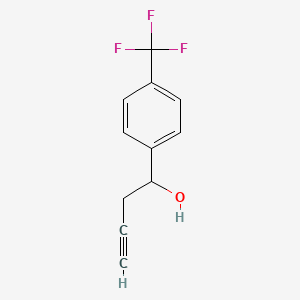


![N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B14910163.png)
